molecular formula C6H7BrN2O B3015231 4-Bromo-5-methoxy-2-methylpyrimidine CAS No. 1803570-43-5

4-Bromo-5-methoxy-2-methylpyrimidine

Cat. No.: B3015231
CAS No.: 1803570-43-5
M. Wt: 203.039
InChI Key: VXKOZEGJTMMGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.039. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-methoxy-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methoxy-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-8-3-5(10-2)6(7)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKOZEGJTMMGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Potential of 4-Bromo-5-methoxy-2-methylpyrimidine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Rationale for 4-Bromo-5-methoxy-2-methylpyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

4-Bromo-5-methoxy-2-methylpyrimidine is a hitherto sparsely documented substituted pyrimidine. Its structure is of significant interest for several reasons:

  • The 4-Bromo Substituent: The bromine atom at the C4 position serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to explore the chemical space around the pyrimidine core.[6]

  • The 5-Methoxy Group: The electron-donating methoxy group at the C5 position can influence the electronic properties of the pyrimidine ring, potentially modulating the reactivity of the C4-bromo group and influencing the molecule's binding affinity to biological targets.

  • The 2-Methyl Group: The methyl group at the C2 position can impact the molecule's metabolic stability and steric profile, which are critical parameters in drug design.

Given the therapeutic importance of substituted pyrimidines, 4-Bromo-5-methoxy-2-methylpyrimidine represents a valuable, unexplored building block for the synthesis of novel bioactive compounds.

Figure 1: Chemical Structure of 4-Bromo-5-methoxy-2-methylpyrimidine.

Proposed Synthesis of 4-Bromo-5-methoxy-2-methylpyrimidine

As 4-Bromo-5-methoxy-2-methylpyrimidine is not commercially available, a de novo synthesis is required. Below is a proposed multi-step synthetic route, based on established pyrimidine chemistry.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be obtained from a 4-hydroxy-5-methoxy-2-methylpyrimidine intermediate. The crucial C4-bromo substituent can be introduced in the final step via a bromination reaction. The 4-hydroxypyrimidine precursor can, in turn, be synthesized through the cyclization of a suitable three-carbon precursor with acetamidine.

G target 4-Bromo-5-methoxy-2-methylpyrimidine intermediate1 4-Hydroxy-5-methoxy-2-methylpyrimidine target->intermediate1 Bromination precursor Diethyl methoxymalonate + Acetamidine intermediate1->precursor Cyclization

Figure 2: Retrosynthetic approach for 4-Bromo-5-methoxy-2-methylpyrimidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-5-methoxy-2-methylpyrimidine

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl methoxymalonate.

  • Addition of Amidine: To the resulting solution, add acetamidine hydrochloride and stir the mixture at reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). The resulting precipitate, 4-hydroxy-5-methoxy-2-methylpyrimidine, can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-Bromo-5-methoxy-2-methylpyrimidine

  • Bromination: In a well-ventilated fume hood, treat the 4-hydroxy-5-methoxy-2-methylpyrimidine from Step 1 with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). The reaction is typically carried out at an elevated temperature.

  • Work-up and Purification: After the reaction is complete (as monitored by TLC), the reaction mixture is carefully poured onto crushed ice. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, 4-Bromo-5-methoxy-2-methylpyrimidine, can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of 4-Bromo-5-methoxy-2-methylpyrimidine.

PropertyPredicted Value
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Methanol)
Spectroscopic Characterization Workflow

To confirm the identity and purity of the synthesized 4-Bromo-5-methoxy-2-methylpyrimidine, a comprehensive spectroscopic analysis is essential.

G synthesis Synthesized Compound nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir purity Purity Confirmation (e.g., HPLC) nmr->purity ms->purity ir->purity

Figure 3: Workflow for the characterization of 4-Bromo-5-methoxy-2-methylpyrimidine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic proton on the pyrimidine ring should appear as a singlet. The methoxy and methyl groups will also each exhibit a singlet with an integration of 3H.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. Distinct peaks are expected for the four carbons of the pyrimidine ring and the two methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine ring, as well as C-H and C-O stretching vibrations.

Potential Applications in Drug Discovery and Materials Science

Substituted pyrimidines are a class of "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] Based on the known activities of structurally similar compounds, 4-Bromo-5-methoxy-2-methylpyrimidine holds potential in several therapeutic areas:

  • Oncology: Many pyrimidine derivatives are potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5] The 4-bromo position of the target molecule provides a convenient point for modification to develop selective inhibitors of various kinases implicated in cancer progression.

  • Infectious Diseases: The pyrimidine core is present in numerous antiviral and antibacterial agents.[3] 4-Bromo-5-methoxy-2-methylpyrimidine can serve as a starting material for the synthesis of novel compounds with potential activity against a range of pathogens.

  • Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties.[2] The structural features of the target molecule make it an interesting candidate for the development of new anti-inflammatory drugs.

Safety and Handling

As with any new chemical entity, 4-Bromo-5-methoxy-2-methylpyrimidine should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is unavailable, halogenated organic compounds should be treated as potentially hazardous. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized.

Conclusion

4-Bromo-5-methoxy-2-methylpyrimidine represents a promising yet underexplored chemical entity with significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. By offering a plausible synthetic route and a comprehensive characterization workflow, we aim to facilitate further research into this and other novel substituted pyrimidines, ultimately contributing to the discovery of new therapeutic agents and advanced materials.

References

  • Google Patents. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024, 20(01), 114–128. [Link]

  • Bentham Science. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 2023, 27(20). [Link]

  • MDPI. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 2021, 26(12), 3689. [Link]

  • ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. Molecules, 2021, 26(20), 6285. [Link]

Sources

Comprehensive Technical Guide on the Solubility of 4-Bromo-5-methoxy-2-methylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifier: CAS 1803570-43-5 [1]

As a Senior Application Scientist, I approach the solvation of heterocyclic building blocks not merely as a physical measurement, but as a critical enabler for downstream synthetic workflows. 4-Bromo-5-methoxy-2-methylpyrimidine is a highly functionalized pyrimidine derivative frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and API (Active Pharmaceutical Ingredient) discovery.

Understanding its thermodynamic solubility in various organic solvents is paramount. Poor solvent selection leads to sub-optimal reaction kinetics, low yields, and severe bottlenecks during crystallization and purification. This whitepaper deconstructs the solvation mechanics of this specific pyrimidine and provides a field-proven, self-validating protocol for empirical solubility determination.

Structural Analysis and Solvation Thermodynamics

To predict and understand the solubility of 4-Bromo-5-methoxy-2-methylpyrimidine, we must first analyze its structural micro-environments and how they interact with solvent molecules via Hansen Solubility Parameters (HSP): dispersion forces (


), polar interactions (

), and hydrogen bonding (

).
  • The Pyrimidine Core (

    
     & 
    
    
    
    ):
    The diazine ring imparts moderate polarity and enables
    
    
    stacking. It acts as a hydrogen bond acceptor via the nitrogen lone pairs.
  • The C4-Bromo Substituent (

    
    ):  The heavy bromine atom significantly increases the molecule's lipophilicity and polarizability, driving strong London dispersion forces. This lowers the crystal lattice energy compared to rigid, planar analogs, generally enhancing solubility in halogenated and non-polar solvents.
    
  • The C5-Methoxy Group (

    
     Acceptor):  The oxygen atom serves as a strong hydrogen bond acceptor. Crucially, the molecule lacks any hydrogen bond donors (no -OH or -NH groups).
    
  • The C2-Methyl Group (

    
    ):  Adds a small hydrophobic pocket, further decreasing aqueous solubility while enhancing affinity for organic media.
    

Because the molecule is a pure hydrogen-bond acceptor, protic solvents (like methanol) must pay an energetic penalty to break their own solvent-solvent hydrogen bond networks to solvate the solute. Conversely, polar aprotic solvents (like DMF or DMSO) solvate the molecule highly efficiently through strong dipole-dipole interactions without this energetic penalty.

HSPSolventSelection Target Target Solute: 4-Bromo-5-methoxy-2-methylpyrimidine Dispersion Dispersion Forces (δD) High due to Br & Aromatic Ring Target->Dispersion Polarity Polarity (δP) Moderate due to Pyrimidine & Methoxy Target->Polarity HBonding H-Bonding (δH) Low (Acceptor only) Target->HBonding SolventA Polar Aprotic (DMF, DMSO) Optimal Match Dispersion->SolventA SolventB Chlorinated (CHCl3, DCM) Good Match Dispersion->SolventB Polarity->SolventA Polarity->SolventB SolventC Protic (MeOH, EtOH) Sub-optimal Match HBonding->SolventC

Figure 1: Logical mapping of Hansen Solubility Parameters to optimal solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on foundational thermodynamic studies of substituted pyrimidines [2], solubility generally follows the order: DMF > Chloroform > Methanol > Carbon Tetrachloride , increasing proportionally with temperature.

For 4-Bromo-5-methoxy-2-methylpyrimidine specifically, the interplay of the bromo and methoxy groups dictates the quantitative solubility profile summarized in Table 1.

Table 1: Estimated Solubility Profile at 298.15 K (25 °C)
Solvent ClassRepresentative SolventsRelative SolubilityPrimary Solvation Mechanism
Polar Aprotic DMF, DMSO, NMPVery High (>100 mg/mL)Strong dipole-dipole matching; high dispersion.
Halogenated Dichloromethane (DCM), ChloroformHigh (50–100 mg/mL)Excellent dispersion force (

) matching with the Br group.
Ethers / Esters THF, Ethyl Acetate, 1,4-DioxaneModerate (10–50 mg/mL)Moderate dipole interactions; H-bond acceptance.
Alcohols Methanol, Ethanol, IsopropanolLow to Mod. (1–10 mg/mL)Solvent H-bond donation to pyrimidine nitrogens and methoxy oxygen.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Weak dispersion forces; lattice energy exceeds solvation energy.
Aqueous Water, Aqueous BuffersInsoluble (<0.1 mg/mL)High hydrophobic penalty; inability to disrupt water's H-bond network.

Note: For cross-coupling reactions, 1,4-Dioxane or THF are often preferred over DMF to simplify post-reaction aqueous workups, despite DMF offering higher absolute solubility.

Standardized Protocol for Thermodynamic Solubility Determination

In drug development, distinguishing between kinetic solubility (how fast a compound dissolves) and thermodynamic solubility (the absolute equilibrium concentration) is vital. The Saturation Shake-Flask (SSF) method is the gold standard for thermodynamic measurements [3].

The following protocol is designed as a self-validating system . By incorporating dual-time-point sampling, the workflow inherently verifies that true thermodynamic equilibrium has been achieved, eliminating false positives caused by supersaturation or slow dissolution kinetics.

Experimental Methodology: Saturation Shake-Flask (SSF)

Step 1: Preparation of the Solid Phase

  • Action: Weigh approximately 50 mg of 4-Bromo-5-methoxy-2-methylpyrimidine into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Causality: An excess of solid must be visibly present. If the solid dissolves completely, the system is not saturated, and more API must be added. Amber vials are used to prevent potential UV-induced degradation of the bromo-pyrimidine core over the 48-hour testing period.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in a thermomixer. Agitate at 300 rpm at a strictly controlled temperature of 298.15 K (25.0 ± 0.1 °C) for 48 hours.

  • Causality: Temperature fluctuations drastically alter solubility equilibrium. A 48-hour window ensures the dissolution rate equals the precipitation rate, overcoming the activation energy barrier of the crystal lattice.

Step 3: Phase Separation (Critical Step)

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C.

  • Causality: Do not use syringe filters. Filtration can lead to artificial lowering of the measured concentration due to the non-specific adsorption of the lipophilic pyrimidine onto the filter membrane (e.g., PTFE or Nylon). Centrifugation ensures complete sedimentation of micro-particulates without surface area loss [3].

Step 4: Self-Validating Sampling & Dilution

  • Action: Extract 50 µL of the clear supernatant at t = 24 hours and t = 48 hours . Dilute both aliquots 1:100 using a compatible mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Validation Logic: Analyze both time points via HPLC-UV (

    
     = 254 nm). If the concentration difference between 24h and 48h is 
    
    
    
    5%, thermodynamic equilibrium is validated. If
    
    
    , the system is still kinetic, and agitation must continue for another 24 hours.

SolubilityWorkflow Start Excess Solid: 4-Bromo-5-methoxy-2-methylpyrimidine Solvent Add Organic Solvent (e.g., DMF, MeOH, EtOAc) Start->Solvent Equilibration Isothermal Equilibration (Shake-flask, 298.15 K, 24-48h) Solvent->Equilibration Separation Phase Separation (Centrifugation at 10,000 rpm) Equilibration->Separation Analysis HPLC-UV Quantification (λ = 254 nm) Separation->Analysis Data Calculate Thermodynamic Solubility (mg/mL) Analysis->Data

Figure 2: Standardized self-validating shake-flask workflow for thermodynamic solubility.

Practical Implications in Process Chemistry

Understanding this solubility profile directly informs two major process chemistry operations:

  • Suzuki-Miyaura Cross-Coupling: The C4-Bromo position is highly reactive for palladium-catalyzed cross-couplings. Because the compound is highly soluble in THF and 1,4-Dioxane, these solvents are preferred over DMF. They provide sufficient solubility for the pyrimidine while allowing for the addition of aqueous base (e.g.,

    
     in water) to form a homogeneous or easily stirred biphasic reaction mixture.
    
  • Anti-Solvent Crystallization: To purify 4-Bromo-5-methoxy-2-methylpyrimidine after synthesis, exploit the steep solubility gradient between polar aprotic and non-polar solvents. Dissolve the crude mixture in a minimal volume of warm Ethyl Acetate (good solvent), and slowly titrate in Heptane (anti-solvent) under controlled cooling to force controlled nucleation and high-purity crystal growth.

References

  • Baluja, S., Bhesaniya, K. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents". Journal of Thermodynamics, 2014. Available at:[Link]

  • Baka, E., Comer, J.E.A., Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2):335-341, 2008. Available at:[Link]

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 4-Bromo-5-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents due to its diverse biological activities.[1] 4-Bromo-5-methoxy-2-methylpyrimidine serves as a versatile and highly valuable starting material for the synthesis of a multitude of novel heterocyclic compounds. Its strategic substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and an electron-donating methoxy group, allows for regioselective functionalization and subsequent cyclization to construct fused ring systems of significant pharmacological interest. This technical guide provides an in-depth exploration of synthetic strategies to access diverse heterocyclic cores, including thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, starting from 4-Bromo-5-methoxy-2-methylpyrimidine. Detailed protocols, mechanistic insights, and the rationale behind experimental choices are presented to empower researchers in the design and execution of synthetic routes toward novel drug candidates.

Introduction: The Strategic Advantage of 4-Bromo-5-methoxy-2-methylpyrimidine

The inherent biological significance of pyrimidine derivatives, which form the core of nucleobases and a wide range of pharmaceuticals, drives the continuous development of synthetic methodologies for their elaboration.[2][3] The subject of this guide, 4-Bromo-5-methoxy-2-methylpyrimidine, is a particularly attractive building block for several key reasons:

  • Orthogonal Reactivity: The C4-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of carbon and nitrogen-based functionalities.

  • Modulated Electronics: The C5-methoxy group, being electron-donating, influences the electron density of the pyrimidine ring, which can affect the rates and regioselectivity of certain reactions.

  • Steric and Electronic Guidance: The C2-methyl group provides steric bulk and electronic influence that can direct the conformation of intermediates and transition states, potentially leading to higher selectivity in subsequent cyclization steps.

These features collectively make 4-Bromo-5-methoxy-2-methylpyrimidine an ideal precursor for constructing complex heterocyclic architectures, which are often sought after in drug discovery programs targeting kinases, G-protein coupled receptors, and other key cellular targets.[1]

Core Synthetic Transformations

The journey from 4-Bromo-5-methoxy-2-methylpyrimidine to novel heterocyclic systems typically involves one or more of the following key transformations. The choice of reaction is dictated by the desired target scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[4] For 4-Bromo-5-methoxy-2-methylpyrimidine, the C-Br bond at the C4 position is the primary site of reactivity in these transformations.

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures by reacting an organohalide with a boronic acid or ester.[5][6] This reaction is fundamental for introducing aryl or heteroaryl substituents at the C4 position, which can be precursors for subsequent cyclizations or act as key pharmacophoric elements.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Bromo-5-methoxy-2-methylpyrimidine (1.0 eq.), the desired aryl/heteroarylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[7][8]

  • Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (4:1).[7][9]

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
4-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O851692
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100878

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines, a crucial transformation for introducing nitrogen-based nucleophiles that can participate in subsequent cyclization reactions.[10][11][12] This reaction is key to building precursors for nitrogen-containing fused heterocycles.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-5-methoxy-2-methylpyrimidine (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[13][14]

  • Solvent: Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture, typically to 80-110 °C, and monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by flash chromatography.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is particularly useful for synthesizing precursors to a variety of fused heterocycles, such as furo- and pyrrolo[2,3-d]pyrimidines, where the alkyne can undergo intramolecular cyclization.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of 4-Bromo-5-methoxy-2-methylpyrimidine (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst such as CuI (0.05 eq.), and a base, typically triethylamine (TEA) or diisopropylamine (DIPA).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up and Purification: Remove the solvent in vacuo. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride to remove copper salts, then with brine. Dry the organic layer and concentrate. Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy, particularly with highly activated pyrimidines or strong nucleophiles.[17][18][19] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack. For 4-Bromo-5-methoxy-2-methylpyrimidine, SNAr reactions with N-nucleophiles can provide a direct route to 4-amino-substituted pyrimidines.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • Reaction Setup: Dissolve 4-Bromo-5-methoxy-2-methylpyrimidine (1.0 eq.) in a polar aprotic solvent like DMF or NMP. Add the desired amine (2.0-3.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water to precipitate the product or extract with an organic solvent. Wash the organic phase with water and brine, dry, and concentrate. Purify by chromatography or recrystallization.

Synthetic Routes to Fused Heterocyclic Systems

The true synthetic utility of 4-Bromo-5-methoxy-2-methylpyrimidine is realized when the products of the initial functionalization are carried forward to construct fused heterocyclic ring systems.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological activities, including kinase inhibition.[20][21] A common strategy for their synthesis involves the reaction of a 4-hydrazinopyrimidine with a suitable three-carbon electrophile, or the construction of the pyrazole ring onto the pyrimidine core.

Workflow 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

A 4-Bromo-5-methoxy- 2-methylpyrimidine B 4-Hydrazino-5-methoxy- 2-methylpyrimidine A->B Hydrazine Hydrate, EtOH, Reflux C Substituted Pyrazolo[3,4-d]pyrimidine B->C 1. α-cyanoketone or   β-ketoester 2. Cyclization A 4-Bromo-5-methoxy- 2-methylpyrimidine B 4-Alkynyl-5-methoxy- 2-methylpyrimidine A->B Sonogashira Coupling (Terminal Alkyne, Pd/Cu cat.) C Substituted Pyrrolo[2,3-d]pyrimidine B->C Base- or Metal-catalyzed Intramolecular Cyclization

Sources

Application Note: 4-Bromo-5-methoxy-2-methylpyrimidine (CAS: 1803570-43-5) as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pyrimidine core is a foundational element in modern medicinal chemistry, serving as the primary hinge-binding motif in numerous FDA-approved kinase inhibitors[1]. Among the vast library of commercially available building blocks, 4-Bromo-5-methoxy-2-methylpyrimidine (CAS: 1803570-43-5)[2] has emerged as a highly versatile, privileged intermediate. This application note details the structural rationale, physicochemical properties, and validated synthetic protocols for utilizing this compound in the rapid generation of Structure-Activity Relationship (SAR) libraries for oncology, inflammation, and neurodegeneration targets.

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is engineered for optimal synthetic flexibility and target engagement:

  • C4-Bromine (The Synthetic Handle): The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms[3]. This electron deficiency highly activates the C2, C4, and C6 positions for oxidative addition. The C4-bromo group serves as an ideal leaving group for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid introduction of diverse aryl or aniline moieties that typically occupy the hydrophobic pocket of kinases[4].

  • C5-Methoxy (The Hinge Modulator): Unlike a free hydroxyl group—which can be metabolically unstable and subject to rapid Phase II glucuronidation—the methoxy group provides a stable, localized hydrogen bond acceptor. In the context of the kinase ATP-binding site, this oxygen can interact with the backbone amides of the hinge region. Furthermore, it donates electron density into the ring via resonance, subtly tuning the pKa of the pyrimidine nitrogens to optimize target residence time[5].

  • C2-Methyl (The Steric Shield): The C2 position of pyrimidines is highly susceptible to oxidative metabolism (e.g., by Aldehyde Oxidase). The installation of a methyl group blocks this metabolic liability. Additionally, it provides a steric shield that prevents off-target binding to kinases that require a completely unsubstituted C2-CH for deep hinge penetration, thereby enhancing kinome-wide selectivity[1].

G Start 4-Bromo-5-methoxy- 2-methylpyrimidine Step1 Pd-Catalyzed Cross-Coupling Start->Step1 BranchA Suzuki-Miyaura (Aryl Boronic Acids) Step1->BranchA BranchB Buchwald-Hartwig (Anilines/Amines) Step1->BranchB ProductA C4-Aryl Pyrimidine (Allosteric Modulators) BranchA->ProductA ProductB C4-Amino Pyrimidine (Kinase Hinge Binders) BranchB->ProductB Lead Lead Optimization & SAR Profiling ProductA->Lead ProductB->Lead

Fig 1. Workflow of 4-Bromo-5-methoxy-2-methylpyrimidine in kinase inhibitor discovery.

Quantitative Data & Physicochemical Profile

To ensure reproducible library generation, understanding the baseline physicochemical properties and optimal reaction conditions is paramount.

Table 1: Physicochemical Properties of the Intermediate
PropertyValueCausality / Impact on Drug Design
CAS Number 1803570-43-5[2]Unique identifier for procurement and regulatory tracking.
Molecular Formula C6H7BrN2ODefines the mass footprint before functionalization.
Molecular Weight 203.04 g/mol [2]Low molecular weight ensures the final coupled products remain within Lipinski's Rule of 5 (MW < 500).
Isotopic Signature ~1:1 ratio of m/z 203/205Critical for LC-MS tracking; the 79Br/81Br isotopes provide a distinct doublet that disappears upon successful coupling.
LogP (Predicted) 1.8 - 2.1The C2-methyl and C5-methoxy provide a balanced lipophilic profile, ensuring good solubility in both organic solvents (for synthesis) and aqueous buffers (for biological assays).
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions at the C4 Position

Data represents typical conversion rates for the coupling of sterically hindered ortho-substituted aryl boronic acids to the C4 position.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh3)4Na2CO3Toluene / H2O9045%Monodentate PPh3 ligands are prone to dissociation, leading to catalyst degradation (Pd black) before the hindered transmetalation can occur.
Pd(dppf)Cl2K2CO31,4-Dioxane / H2O9088% Optimal: The bidentate dppf ligand enforces a cis-geometry on the Pd intermediate, accelerating reductive elimination. K2CO3 effectively coordinates the boronic acid.
Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10092%Excellent for highly hindered substrates, but XPhos is cost-prohibitive for early-stage, large-scale library generation.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and a validation checkpoint to ensure the integrity of the synthesis before proceeding.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

This protocol is utilized to install aryl or heteroaryl groups at the C4 position, a common motif in allosteric kinase inhibitors and COX-2 inhibitors[5].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 20 mL scintillation vial, combine 4-Bromo-5-methoxy-2-methylpyrimidine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%).

    • Causality: Pd(dppf)Cl2 is selected because its bidentate nature prevents the formation of inactive trans-palladium complexes, which are a common failure point when coupling electron-deficient pyrimidines[3].

  • Solvent & Base Addition: Add 1,4-Dioxane (4.0 mL) and a 2M aqueous solution of K2CO3 (2.0 equiv, 1.0 mmol).

    • Causality: The potassium counterion is critical; it coordinates with the oxygen of the boronic acid, increasing its nucleophilicity and facilitating the transmetalation step.

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon gas for 10 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Heating & Validation Checkpoint 1: Seal the vial and heat to 90°C in an aluminum block for 4 hours.

    • Self-Validation: Within 15 minutes of heating, the mixture should transition from a heterogeneous yellow suspension to a homogeneous dark red/brown solution, confirming the generation of the active Pd(0) catalyst.

  • Monitoring & Validation Checkpoint 2: Sample the organic layer for LC-MS analysis.

    • Self-Validation: The reaction is deemed complete only when the characteristic 79Br/81Br isotope doublet at m/z 203.0 / 205.0 [M+H]+ is completely consumed (>95%), replaced by the product mass.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (10 mL). Pass the organic layer through a short pad of Celite/Silica gel.

    • Causality: The brine wash removes the highly polar 1,4-dioxane. The silica plug is mandatory to remove "palladium black" (precipitated inactive Pd), which will otherwise streak during column chromatography and contaminate the final biological assay.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Pyrimidine Substrate Transmet Transmetalation (Boronate Complex) OxAdd->Transmet Ar-B(OH)2, Base RedElim Reductive Elimination (C-C Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Fig 2. Mechanistic cycle of Pd-catalyzed cross-coupling at the pyrimidine C4 position.

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

This protocol is used to introduce substituted anilines at the C4 position, generating the classic aminopyrimidine pharmacophore found in ATP-competitive hinge binders[1].

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox or under strict Argon flow, combine 4-Bromo-5-methoxy-2-methylpyrimidine (1.0 equiv), the desired aniline (1.2 equiv), Pd2(dba)3 (2.5 mol%), BrettPhos ligand (5 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv) in anhydrous Toluene.

    • Causality: BrettPhos is explicitly chosen over standard ligands like BINAP because its extreme steric bulk prevents the formation of inactive bis-amine palladium complexes, which frequently stall aminations of electron-deficient heterocycles. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine after it coordinates to the Pd center.

  • Reaction Execution: Heat the sealed reaction vessel to 100°C for 6-8 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation: The starting pyrimidine is highly UV-active. The formation of a new, lower-Rf spot that exhibits bright blue fluorescence under 254 nm UV light (characteristic of extended conjugation in aminopyrimidines) confirms successful C-N bond formation.

  • Quench & Isolation: Quench with saturated aqueous NH4Cl to neutralize the strong base, extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.

References

  • CAS 1803570-43-5 | Sigma-Aldrich Product Specification Source: Sigma-Aldrich URL
  • Troubleshooting low conversion in Suzuki-Miyaura coupling of pyrimidines Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals conducting the halogenation of 5-methoxy-2-methylpyrimidin-4-ol to synthesize 4-Bromo-5-methoxy-2-methylpyrimidine (CAS: 1803570-43-5).

The conversion of a pyrimidin-4-ol (or its 4(3H)-one tautomer) to a 4-bromopyrimidine using phosphorus oxybromide (


) is a foundational transformation in medicinal chemistry. However, the electron-deficient nature of the pyrimidine ring, combined with the electron-donating 5-methoxy group, creates a highly sensitive system prone to chemoselectivity issues. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative optimization strategies to prevent side reactions.

Validated Experimental Protocol: Vilsmeier-Activated Bromination

To ensure a self-validating system, this protocol incorporates in-process controls and thermodynamic safeguards to prevent degradation.

Reagents:

  • 5-Methoxy-2-methylpyrimidin-4-ol (1.0 eq)

  • Phosphorus oxybromide (

    
    ) (1.5 eq)
    
  • Anhydrous Toluene (10 volumes)

  • 
    -Dimethylformamide (DMF) (0.1 eq, catalytic)
    
  • Saturated aqueous

    
     and crushed ice (for quench)
    

Step-by-Step Methodology:

  • Preparation & Activation: Suspend 5-methoxy-2-methylpyrimidin-4-ol in anhydrous toluene under an inert argon atmosphere. Add catalytic DMF (0.1 eq). Causality: DMF reacts with

    
     to form a Vilsmeier-Haack halomethyleniminium intermediate. This highly electrophilic species lowers the activation energy required for pyrimidine activation, allowing the reaction to proceed at lower temperatures and preventing thermal tar formation.
    
  • Halogenation: Add

    
     (1.5 eq) in portions at room temperature. Equip the flask with a reflux condenser and slowly heat the mixture to 85–90 °C.
    
  • In-Process Control: Stir at 90 °C for 3 hours. Monitor conversion via HPLC or TLC (eluent: EtOAc/Hexane). The reaction is complete when the starting material peak is < 2%. Do not exceed 100 °C.

  • Reverse Quench (Critical Step): Cool the reaction mixture to 0 °C. Set up a secondary large beaker containing 20 volumes of a 1:1 mixture of crushed ice and saturated

    
    . Slowly transfer the reaction mixture into the vigorously stirred ice bath via cannula. Self-Validation: Use an internal temperature probe in the quench bath. Pause the transfer if the internal temperature exceeds 10 °C to prevent nucleophilic aromatic substitution (SNAr) by water.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (

    
     vol). Wash the combined organic layers with cold brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the target compound.

Reaction Pathway & Side Reaction Mapping

The following diagram maps the logical relationship between the reaction conditions, the target pathway, and the three primary side reactions encountered during this synthesis.

SynthesisPathway SM 5-Methoxy-2-methyl pyrimidin-4-ol Target 4-Bromo-5-methoxy- 2-methylpyrimidine (Target) SM->Target POBr3, Toluene 80-100 °C Demethyl 4-Bromo-2-methyl pyrimidin-5-ol (Demethylation) SM->Demethyl Excess HBr, >110 °C (Ether Cleavage) Tar Polymeric Tar (Degradation) SM->Tar Neat POBr3, >120 °C (Thermal Degradation) Hydrolysis Reversion to SM (Hydrolysis) Target->Hydrolysis Aqueous Quench T > 10 °C (SNAr)

Synthesis pathway of 4-Bromo-5-methoxy-2-methylpyrimidine and its primary side reactions.

Troubleshooting Guide: Causality of Side Reactions

Q: Why is my reaction yielding significant amounts of 4-bromo-2-methylpyrimidin-5-ol instead of the target? A: This is a classic demethylation (ether cleavage) side reaction.

  • Causality: The reaction of

    
     with the pyrimidin-4-ol generates hydrogen bromide (HBr) gas as a stoichiometric byproduct. At elevated temperatures (typically >110 °C), HBr acts as both a strong acid and a nucleophile. It protonates the oxygen of the 5-methoxy group, creating an excellent leaving group. The bromide ion then executes an SN2 attack on the less hindered methyl group, cleaving the ether to yield methyl bromide and the phenol-like pyrimidin-5-ol[1].
    
  • Resolution: Never run this specific substrate in neat

    
    . Utilize a non-participating solvent like anhydrous toluene to act as a heat sink and moderate the reaction temperature (keep strictly between 80–90 °C). If demethylation persists, introduce a mild, non-nucleophilic acid scavenger (e.g., 
    
    
    
    -dimethylaniline) to buffer the excess HBr.

Q: Why does my isolated product contain high levels of the starting 4-ol material, even though TLC showed full conversion before workup? A: Your product is undergoing hydrolysis via Nucleophilic Aromatic Substitution (SNAr) during the quench phase.

  • Causality: The pyrimidine ring is highly electron-deficient due to its two nitrogen atoms. Placing a bromine atom at the 4-position makes it an exceptional leaving group for SNAr[2]. When quenching unreacted

    
     with water, the process is violently exothermic. If local temperatures in the separatory funnel spike above 10–15 °C, water acts as a nucleophile, attacking the C4 position and displacing the bromide, thereby reverting your product back to the starting material.
    
  • Resolution: Implement the "reverse quench" detailed in the SOP. The internal temperature of the quench bath must never exceed 10 °C. Use a mild base like

    
     rather than 
    
    
    
    to limit hydroxide concentration.

Q: Why is the reaction mixture turning into a black, intractable tar with very low product recovery? A: This indicates thermal degradation and polymerization .

  • Causality: Pyrimidine rings, particularly those with electron-donating groups like methoxy, can become unstable under highly acidic, high-temperature conditions. Heating the substrate with neat phosphorus oxyhalides at reflux (>120 °C) causes ring opening or intermolecular condensation, leading to polymeric tar[3].

  • Resolution: Lower the reaction temperature by using toluene as a solvent and adding catalytic DMF (0.1 equivalents). The resulting Vilsmeier-Haack reagent activates the pyrimidin-4-ol at much lower temperatures (80–90 °C), bypassing the thermal degradation threshold.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the distribution of side reactions, demonstrating the necessity of the optimized SOP.

Reaction ConditionSolventTemp (°C)AdditiveTarget Yield (%)Demethylation (%)Hydrolysis (%)Tar/Degradation (%)
Neat

(Standard)
None120None35251030
Solvent Moderated Toluene110None55201510
Vilsmeier Activated Toluene90DMF (0.1 eq)78< 512< 5
Optimized + Cold Quench Toluene90DMF (0.1 eq)89 < 2 < 2 < 2

Frequently Asked Questions (FAQs)

Q: Can I use Phosphorus Tribromide (


) instead of 

?
A: No.

is generally ineffective for the direct halogenation of pyrimidin-4-ols. The reaction requires the formation of a highly reactive phosphorodibromidate-like leaving group.

provides the necessary

bond thermodynamic driving force to facilitate the C-O bond cleavage and subsequent halogenation.

Q: Why is my purified 4-bromo-5-methoxy-2-methylpyrimidine turning brown during storage? A: Halopyrimidines are susceptible to auto-quaternization and gradual degradation if trace amounts of acid or moisture remain post-purification. Ensure the product is completely dried under high vacuum to remove residual water and toluene. Store the compound in an amber vial under an inert atmosphere (Argon/


) at 2–8 °C.

References

  • Title: AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS (EP 3442947 B1)
  • Title: 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine Synthesis and Spectroscopic Characterization Source: BenchChem URL
  • Title: Synthesis and reactions of new N-heteroaryl boronic acids Source: Durham E-Theses URL

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-5-methoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Bromo-5-methoxy-2-methylpyrimidine in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges and enhance reaction efficiency.

The electron-deficient nature of the pyrimidine ring makes 4-Bromo-5-methoxy-2-methylpyrimidine a highly reactive substrate for palladium-catalyzed cross-coupling reactions.[1][2][3] However, the presence of nitrogen atoms and the specific substitution pattern can present unique challenges.[4] This guide aims to provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in the Suzuki coupling of 4-Bromo-5-methoxy-2-methylpyrimidine?

Low yields in this specific reaction can often be attributed to several key factors:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[4]

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent are highly interdependent and crucial for success.[4] An incompatible combination can result in poor catalytic activity.

  • Side Reactions: The primary competing reactions are protodeboronation (the replacement of the boron group with hydrogen) and homo-coupling of the boronic acid.[4][5]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and unwanted side reactions.[4]

Q2: Which palladium catalyst is best suited for this substrate?

The choice of catalyst is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often provide superior results, especially for challenging substrates.[3][6]

  • Phosphine-Based Catalysts: Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ often show excellent performance. These bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes are highly active and can lead to shorter reaction times and lower catalyst loadings.[6]

Q3: How does the choice of boronic acid affect the reaction?

The electronic and steric properties of the boronic acid coupling partner play a significant role:

  • Electronic Effects: Boronic acids with electron-donating groups generally lead to good yields. Conversely, those with electron-withdrawing groups can slow down the transmetalation step, resulting in lower yields.[4][5]

  • Steric Hindrance: Ortho-substituted aryl boronic acids can present steric challenges, hindering the coupling process and often requiring more forcing reaction conditions.[4]

  • Stability: Some boronic acids, particularly heteroaryl boronic acids, are prone to decomposition via protodeboronation, especially at elevated temperatures.[8][9] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[9][10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low to No Product Yield
Potential Cause Recommended Solution & Explanation
Inactive Catalyst Use a pre-catalyst or a more active ligand. Modern pre-catalysts are designed to rapidly form the active Pd(0) species under mild conditions.[8] Switching to a more electron-rich and bulky ligand, such as SPhos or XPhos, can enhance catalytic activity.[6][7]
Inappropriate Base Screen different bases. The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary, particularly for less reactive boronic acids.[7][11] Ensure the base is finely powdered and dry.
Poor Solvent Choice Optimize the solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often used.[11][12] The water is crucial for the transmetalation step. However, for water-sensitive substrates, anhydrous conditions with a base like KF can be effective.[13]
Oxygen Contamination Ensure rigorous anaerobic conditions. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[4] Maintain a positive pressure of inert gas throughout the reaction.
Low Reaction Temperature Increase the reaction temperature. While some Suzuki couplings proceed at room temperature, many require heating to 80-100 °C to achieve a reasonable reaction rate.[2][12] Microwave irradiation can also be a powerful tool to accelerate the reaction.[3][12]
Problem 2: Formation of Side Products
Side Product Potential Cause Recommended Solution & Explanation
Protodeboronation (Ar-H) High temperature, prolonged reaction time, or an unsuitable base.[5][9]Use the boronic acid in a slight excess (1.2-1.5 equivalents). Consider using a more stable boronic ester derivative.[8] Lowering the reaction temperature and minimizing the reaction time can also help.
Homocoupling (Ar-Ar) Presence of oxygen or inefficient transmetalation.[4][10]Ensure the reaction is thoroughly deoxygenated. Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[4]
Dehalogenation (Pyrimidine-H) Formation of a palladium-hydride species.[7][14]This can be promoted by certain bases or solvents (e.g., alcohols).[7] Switching to a non-protic solvent and a weaker base like K₂CO₃ or Cs₂CO₃ may suppress this side reaction.[7]
Problem 3: Inconsistent Results
Potential Cause Recommended Solution & Explanation
Reagent Quality Impurities in reagents, particularly the boronic acid.
Inconsistent Degassing Variation in the efficiency of oxygen removal.
Variable Catalyst Activity Inconsistent formation of the active Pd(0) species.

Optimized Reaction Conditions

The following table provides a starting point for optimizing the Suzuki coupling of 4-Bromo-5-methoxy-2-methylpyrimidine with various types of boronic acids.

Parameter Arylboronic Acid (Electron-rich) Arylboronic Acid (Electron-poor) Heteroarylboronic Acid
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%)Pd(OAc)₂/XPhos (2-3 mol%) or PEPPSI-IPr (1-2 mol%)Pd(dppf)Cl₂ (3-5 mol%) or a Buchwald pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)K₃PO₄ (3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or THF/H₂O (4:1)DME/H₂O (4:1) or 2-MeTHF/H₂O (10:1)
Temperature 80-90 °C90-110 °C80-100 °C
Boronic Acid Equiv. 1.21.51.5 (or use pinacol ester)

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the reaction.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-5-methoxy-2-methylpyrimidine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask or vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[2][4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Optimized Procedure for Challenging Substrates (e.g., Electron-Poor or Sterically Hindered Boronic Acids)
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-5-methoxy-2-methylpyrimidine (1.0 equiv.), the boronic acid or boronic ester (1.5 equiv.), and finely powdered, anhydrous K₃PO₄ (3.0 equiv.).

  • Catalyst System: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and a suitable ligand like XPhos (4 mol%) in a small amount of the reaction solvent under an inert atmosphere.

  • Inert Atmosphere: Seal the Schlenk flask, and purge with argon for 10-15 minutes.

  • Addition of Reagents: Add the pre-mixed catalyst solution to the Schlenk flask via syringe, followed by the degassed solvent (e.g., toluene or 2-MeTHF, potentially with a small amount of water).

  • Reaction and Monitoring: Heat the reaction to 100-110 °C and monitor closely by LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general procedure.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15][16][17]

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Setup Verify Inert Atmosphere & Reagent Quality Start->Check_Setup Screen_Catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) Check_Setup->Screen_Catalyst Optimize_Base Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent & Temp. (Dioxane/H₂O, Toluene, 80-110°C) Optimize_Base->Optimize_Solvent Side_Products Analyze Side Products Optimize_Solvent->Side_Products Protodeboronation Protodeboronation? Use Boronic Ester, Lower Temp Side_Products->Protodeboronation Yes Dehalogenation Dehalogenation? Change Base/Solvent Side_Products->Dehalogenation Yes Success Successful Coupling Side_Products->Success No Protodeboronation->Optimize_Solvent Dehalogenation->Optimize_Base

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives - Benchchem.
  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives - Benchchem.
  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. Available at: [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 4-Bromo-5-methoxy-2-methylpyrimidine Syntheses & Purifications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure 4-Bromo-5-methoxy-2-methylpyrimidine (CAS 1803570-43-5). The synthesis of this critical pharmaceutical intermediate typically relies on the deoxychlorination/bromination of 5-methoxy-2-methylpyrimidin-4-ol using phosphoryl bromide (POBr3)[1].

While the reaction itself is straightforward, isolating the pure brominated product is notoriously challenging. The C4-position on the pyrimidine ring is highly electrophilic, and the harsh, exothermic nature of phosphorus-based reagents creates a perfect storm for impurity generation during the workup phase. This guide deconstructs the causality behind these impurities and provides field-proven, self-validating protocols to ensure high-purity isolation.

Mechanistic Insight: Why Impurities Form

To remove impurities, you must first understand why they form. The bromination proceeds via an O-phosphorylated intermediate, which is subsequently displaced by a bromide ion. The primary point of failure in this workflow is not the reaction itself, but the quench .

POBr3 undergoes violent, highly exothermic hydrolysis with water, releasing approximately -285 kJ/mol of enthalpy[2]. If the quench temperature is not strictly controlled, the localized heat combined with an aqueous environment will drive nucleophilic aromatic substitution (SNAr). Water will attack the highly activated C4-position, displacing the newly formed C-Br bond and reverting your product back to the starting pyrimidinol.

Mechanism Interm O-Phosphorylated Intermediate Product 4-Bromo-5-methoxy- 2-methylpyrimidine Interm->Product Br- attack (Desired) Impurity 5-Methoxy-2-methyl- pyrimidin-4-ol Interm->Impurity H2O (Premature Quench) Product->Impurity H2O / Heat (SNAr Hydrolysis)

Figure 1: Mechanistic pathways showing desired bromination versus undesired SNAr hydrolysis.

Quantitative Data: Common Impurities & Analytical Markers

Before proceeding to purification, it is critical to accurately identify the impurities in your crude mixture. Use the table below to cross-reference your LC-MS and TLC data.

Impurity / AnalyteMolecular Weightm/z [M+H]+Relative Polarity (TLC R_f)*Causality / Origin
4-Bromo-5-methoxy-2-methylpyrimidine 203.04203.0 / 205.0~0.60Desired substitution product.
5-Methoxy-2-methylpyrimidin-4-ol 140.14141.1~0.20Unreacted SM or post-reaction hydrolysis.
Phosphoric Acid Derivatives VariesVaries0.00 (Aqueous)Hydrolysis of POBr3 and intermediates[2].
4,6-Dibromo-5-methoxy-2-methylpyrimidine 281.93282.9 / 284.9~0.80Over-bromination (if C6 is unsubstituted).

*Assumes Normal Phase Silica TLC using a 70:30 Hexanes:Ethyl Acetate mobile phase.

Self-Validating Protocol: Cold-Quench & Biphasic Extraction

To prevent the hydrolysis detailed in Figure 1, the following protocol utilizes strict thermal boundaries.

  • Validation Checkpoint: If the internal temperature of the receiving flask exceeds 10 °C at any point during Step 3, you can expect a >15% increase in the pyrimidinol impurity.

Step-by-Step Methodology:

  • Preparation: Pre-cool a large receiving flask containing a 1:1 mixture of crushed ice and saturated aqueous NaHCO3 (use 10 volumes of quench solution relative to your reaction volume) to 0 °C.

  • Dilution: Dilute the crude POBr3 reaction mixture with anhydrous toluene or dichloromethane (DCM) to reduce viscosity and mitigate localized exotherms.

  • Quenching (Critical Step): Using a pressure-equalizing addition funnel, add the diluted reaction mixture dropwise into the vigorously stirred ice/NaHCO3 mixture. Monitor the internal temperature continuously.

    • Causality: Rapid addition causes localized boiling, which provides the activation energy necessary for water to hydrolyze the labile C-Br bond.

  • Phase Separation: Transfer the quenched biphasic mixture to a separatory funnel immediately. Do not let the product sit in the aqueous phase. Extract the aqueous layer three times with cold DCM.

  • Washing: Wash the combined organic layers with ice-cold brine to remove residual water and dissolved phosphorus salts.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: Keep the rotary evaporator water bath strictly below 30 °C. Thermal stress during concentration can degrade the bromopyrimidine.

PurificationWorkflow Rxn Crude Reaction Mixture (Product, POBr3, Byproducts) Quench Strictly Cold Quench (Ice/Water, T < 5°C) Rxn->Quench Controlled addition Extract Liquid-Liquid Extraction (DCM / Aq. NaHCO3) Quench->Extract pH ~7-8 OrgLayer Organic Phase (Target Product) Extract->OrgLayer Separation AqLayer Aqueous Phase (Phosphorus Salts) Extract->AqLayer Discard Chromatography Silica Gel Chromatography (Hexane/EtOAc) OrgLayer->Chromatography Concentration Pure Pure 4-Bromo-5-methoxy- 2-methylpyrimidine Chromatography->Pure Elution

Figure 2: Optimized workflow for quenching and purifying POBr3 pyrimidine bromination reactions.

Troubleshooting FAQs

Q: Why does my LC-MS show significant amounts of the starting material even when the reaction was complete by TLC? A: This is a classic false-negative for reaction completion. You are observing post-reaction hydrolysis. 4-Bromopyrimidines are highly activated toward nucleophilic aromatic substitution. During aqueous workup, if the quench is too warm or the product is left in the aqueous phase for too long, water displaces the bromide. Solution: Strictly adhere to the <10 °C limit in the protocol above and process the extraction rapidly.

Q: How do I separate the unreacted (or hydrolyzed) 5-methoxy-2-methylpyrimidin-4-ol from the target product? A: The starting material (which exists primarily as a pyrimidinone tautomer) is significantly more polar and capable of hydrogen bonding compared to the 4-bromo product. Normal-phase silica gel chromatography is highly effective. The 4-bromo product will elute first in a Hexane/EtOAc gradient (e.g., 80:20), while the pyrimidinol will be retained on the column until higher polarities (e.g., 50:50).

Q: I am dealing with stubborn emulsions during the NaHCO3 extraction. How do I break them without losing product? A: POBr3 byproducts, specifically intermediate hydroxybromides like POBr2(OH)[2], can form stable emulsions in biphasic systems. This is exacerbated by the generation of CO2 gas bubbles during bicarbonate neutralization. Solution: Do not add more water. Instead, filter the entire biphasic emulsion through a tightly packed pad of Celite to remove insoluble polymeric phosphorus species. Alternatively, adding a small amount of solid NaCl can increase the ionic strength of the aqueous layer, forcing the organic and aqueous phases to separate.

References
  • POBr3 properties: Reaction Mechanisms and Kinetics. webqc.org. Available at: [Link]

  • Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). manac-inc.co.jp. Available at:[Link]

Sources

"scale-up synthesis challenges for 4-Bromo-5-methoxy-2-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Bromo-5-methoxy-2-methylpyrimidine . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks—specifically exothermic control, regioselectivity, and hazardous reagent handling—that emerge when transitioning this ubiquitous medicinal chemistry building block from bench-scale to multi-kilogram production.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and field-proven causality to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

I. Synthetic Strategy & Workflow Architecture

The standard industrial route to 4-Bromo-5-methoxy-2-methylpyrimidine involves a two-stage process: the base-mediated condensation of acetamidine with a methoxy-substituted C3-synthon to form the pyrimidin-4-ol core, followed by a demanding deoxychlorination/bromination step.

SynthesisWorkflow A Acetamidine HCl + Methoxy-C3 Synthon B 5-Methoxy-2-methyl pyrimidin-4-ol A->B NaOMe, MeOH 0 °C to Reflux C 4-Bromo-5-methoxy -2-methylpyrimidine B->C POBr3, Toluene 80-90 °C, 4h

Fig 1. Two-step synthetic workflow for 4-Bromo-5-methoxy-2-methylpyrimidine.

II. Troubleshooting & Scale-Up FAQs

Q1: Why does the yield of the 5-methoxy-2-methylpyrimidin-4-ol intermediate drop significantly upon scale-up from 10 g to 1 kg? Causality: The condensation of acetamidine hydrochloride with the C3-synthon (e.g., methyl 2-methoxy-3-(dimethylamino)acrylate) in the presence of sodium methoxide is highly exothermic. At the bench scale, heat dissipates rapidly. In a 10 L or 50 L reactor, heat transfer limitations cause localized thermal spikes, leading to the rapid decomposition and polymerization of the C3-synthon before cyclization can occur [1]. Solution: Implement a controlled, subsurface dosing strategy for the sodium methoxide solution while maintaining the jacket temperature at 0–5 °C. Do not allow the internal temperature to exceed 15 °C during addition.

Q2: Phosphorus oxybromide (POBr₃) is a solid (mp 56 °C) and difficult to dose safely at scale. How should we handle this during the bromination step? Causality: Manually charging solid POBr₃ into a hot reactor exposes operators to toxic fumes and risks a runaway exotherm. Attempting to melt POBr₃ and pump it as a liquid is equally hazardous due to potential line blockages and pressure buildup[2]. Solution: Utilize a solvent-mediated approach. Suspend the solid POBr₃ in anhydrous toluene at room temperature within the reactor, and then dose the pyrimidin-4-ol intermediate into the suspension. Toluene acts as an excellent heat sink and moderates the reaction kinetics, significantly improving safety and scalability.

Q3: During bromination, we observe up to 15% of a demethylated byproduct (5-hydroxy-2-methylpyrimidin-4-ol). What drives this side reaction? Causality: The reaction between POBr₃ and the pyrimidin-4-ol generates hydrogen bromide (HBr) gas in situ. At elevated temperatures (>100 °C), HBr acts as a potent ether-cleaving agent. It protonates the 5-methoxy oxygen, facilitating a nucleophilic attack by the bromide ion to yield volatile bromomethane and the undesired 5-hydroxy byproduct[3]. Solution: Cap the reaction temperature strictly at 85–90 °C. Furthermore, implement a gentle nitrogen sweep through the reactor headspace to continuously scrub the volatile HBr gas into a caustic trap, preventing its accumulation in the reaction matrix.

Q4: Standard aqueous workup of the POBr₃ reaction mixture resulted in a violent exotherm and significant product hydrolysis. What is the correct protocol? Causality: Unreacted POBr₃ and intermediate phosphoryl species react explosively with water, releasing immense heat and highly corrosive HBr/H₃PO₄. If water is added directly to the reactor (forward quench), localized acidic hot spots will rapidly hydrolyze the newly formed 4-bromo pyrimidine back to the 4-ol starting material [4]. Solution: A reverse quench is mandatory. Slowly dose the cooled organic reaction mixture into a larger vessel containing a vigorously stirred, ice-cold aqueous buffer.

QuenchProtocol Start Crude Reaction Mixture (Product + POBr3 + HBr) Cool Cool Reactor to 10 °C Start->Cool Quench Reverse Quench: Dose into cold K2HPO4 (aq) Cool->Quench Controlled Transfer Phase Phase Separation (T < 20 °C) Quench->Phase Stir 30 min Org Organic Phase (Target Compound) Phase->Org Aq Aqueous Phase (Waste Salts) Phase->Aq

Fig 2. Safe reverse-quench protocol for POBr3 bromination reactions.

III. Quantitative Data: Reagent Selection

Selecting the right brominating system is a balance of yield, safety, and impurity profiles. The table below summarizes the quantitative data driving our protocol selection.

Reagent SystemMolar Eq. RequiredTypical Yield (%)Exotherm RiskPrimary Byproduct ProfileScalability Rating
POBr₃ (Neat) 3.0 - 4.045 - 55Very High5-OH demethylation (15-20%)Poor (Solid handling)
POBr₃ in Toluene 1.5 - 2.075 - 85ModerateMinimal (< 3%)Excellent
POCl₃ + LiBr 1.2 (POCl₃) / 3.0 (LiBr)60 - 70Moderate4-Chloro impurity (10-15%)Fair
PBr₃ / Br₂ 1.1 / 1.140 - 50HighPolybrominationPoor

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol
  • Preparation: Charge a dry, nitrogen-purged 50 L jacketed reactor with methanol (15 L) and acetamidine hydrochloride (1.0 kg, 10.5 mol).

  • Cooling: Set the jacket temperature to 0 °C. Agitate at 150 rpm until the internal temperature reaches ≤ 5 °C.

  • Base Addition: Slowly dose a 25% w/w solution of sodium methoxide in methanol (4.8 kg, 22.2 mol) via a subsurface dip-tube over 2 hours.

    • Self-Validation Check: Monitor the internal thermocouple. If the temperature exceeds 15 °C, the dosing pump must automatically pause until the temperature drops below 10 °C.

  • Synthon Addition: Add methyl 2-methoxy-3-(dimethylamino)acrylate (1.67 kg, 10.5 mol) portion-wise over 1 hour.

  • Cyclization: Ramp the jacket temperature to 65 °C and reflux for 12 hours.

  • Validation: Pull a 0.5 mL aliquot, dilute in mobile phase, and analyze via HPLC (UV 254 nm). The reaction is complete when the C3-synthon peak area is < 1.0%.

  • Workup: Concentrate the mixture under vacuum, neutralize with 2M HCl to pH 6.5, and filter the precipitated product. Dry under a vacuum at 45 °C to constant weight.

Protocol B: Scale-Up Bromination to 4-Bromo-5-methoxy-2-methylpyrimidine
  • Reagent Suspension: In a dry 50 L reactor, charge anhydrous toluene (20 L) and POBr₃ (4.5 kg, 15.7 mol). Stir at 200 rpm.

  • Substrate Addition: Add 5-methoxy-2-methylpyrimidin-4-ol (1.47 kg, 10.5 mol) in four equal portions over 1 hour. Maintain a nitrogen sweep (2 L/min) directed to a caustic scrubber.

  • Heating: Ramp the jacket temperature to 85 °C. Hold for 4 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, quench in 1 mL cold saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. The reaction is complete when the AUC of the 4-ol peak is < 2.0%. If > 2.0%, hold at 85 °C for an additional 60 minutes.

  • Cooling: Cool the reactor to 10 °C.

  • Reverse Quench: In a separate 100 L quench vessel, prepare a solution of 1.5 M K₂HPO₄ (40 L) and chill to 0–5 °C. Slowly transfer the reaction mixture from the 50 L reactor into the quench vessel over 2 hours.

    • Self-Validation Check: Monitor the pH of the quench vessel. It must remain ≥ 5.0 at all times to prevent product hydrolysis. If pH drops to 5.5, pause transfer and add 10% NaOH.

  • Extraction: Separate the phases. Extract the aqueous layer with EtOAc (2 x 10 L). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-bromo product.

V. References

  • A Comparative Guide to the Synthesis of Substituted Pyrimidines. Benchchem. Available at:

  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Benchchem. Available at:

  • Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin. ResearchGate. Available at:

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides. NIH PMC. Available at:

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyrimidine substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and overcome the unique challenges presented by these reactions. Bromopyrimidines are notoriously difficult substrates due to the propensity of the pyrimidine nitrogen to interfere with the catalytic cycle. This guide is structured to help you logically troubleshoot common issues, from low yields to complete reaction failure, by understanding the underlying chemical principles.

Section 1: Initial Troubleshooting & Diagnosis

This section addresses the most common high-level problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with a bromopyrimidine substrate is giving a low yield or has failed completely. What are the most likely causes?

Low yields are a frequent issue and can stem from several sources, with catalyst deactivation being a primary suspect. The most common culprits specific to bromopyrimidines are:

  • Catalyst Poisoning by the Substrate: The nitrogen atom in the pyrimidine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is the most prevalent and unique challenge for this class of substrates.[1][2][3]

  • Formation of Palladium Black: The appearance of a fine black precipitate indicates that the active Pd(0) has aggregated into an inactive metallic state.[2][4] This can be caused by high temperatures, an insufficient ligand-to-metal ratio, or the presence of oxygen.[1][5]

  • Poor Reagent Purity or Improper Setup: Palladium-catalyzed reactions are highly sensitive to air, moisture, and impurities.[2] Contaminants in reagents or solvents, such as sulfur or other halides, can act as potent catalyst poisons.[1][4][6]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to catalyst decomposition or a stalled reaction.[7][8][9]

Q2: What are the immediate signs of catalyst deactivation I should look for during the reaction?

Observing the reaction mixture can provide crucial diagnostic clues. Key indicators include:

  • Color Change (or Lack Thereof): A healthy cross-coupling reaction often has a characteristic color (e.g., yellow to reddish-brown). If the mixture turns into a black suspension, it signifies the formation of palladium black.[2][5] Conversely, if no color change occurs, it may indicate the catalyst never became active.

  • Reaction Stalling: Monitoring the reaction progress via TLC or LC-MS may show initial product formation that slows down or stops completely. This suggests the catalyst was initially active but deactivated over time.[2]

  • Inconsistent Results: Poor reproducibility between batches often points to variable levels of impurities in the starting materials or inconsistent handling of air-sensitive components.[10]

Initial Diagnostic Workflow

When a reaction fails, a systematic approach is essential. The following workflow helps to logically diagnose the root cause.

G start Low or No Product Yield reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents reagent_issue Issue Identified: Impure/Degraded Reagents reagents->reagent_issue Problem Found reagent_ok Reagents Verified OK reagents->reagent_ok No Issue conditions Step 2: Review Reaction Conditions (Temp, Solvent, Base) conditions_issue Conditions Suboptimal conditions->conditions_issue Problem Found conditions_ok Conditions Appear Correct conditions->conditions_ok No Issue deactivation Step 3: Suspect Catalyst Deactivation poisoning Catalyst Poisoning deactivation->poisoning Stalled reaction, no precipitate decomposition Catalyst Decomposition (e.g., Pd Black) deactivation->decomposition Black precipitate observed reagent_ok->conditions conditions_ok->deactivation G cluster_deactivation Deactivation Pathways Active_Pd Active Pd(0)L_n Catalyst Poisoned Poisoned Complex [Pd(0)L_n(Pyrimidine)] Active_Pd->Poisoned Pyrimidine-N Coordination Pd_Black Palladium Black (Inactive Aggregates) Active_Pd->Pd_Black High Temp. / Low Ligand Ratio Oxidized_Pd Oxidized Pd(II) (Inactive) Active_Pd->Oxidized_Pd O₂ / Air Exposure

Caption: Common deactivation pathways for palladium catalysts.

Section 3: Advanced Diagnostics & Corrective Actions

When initial troubleshooting is inconclusive, more advanced techniques and protocols are necessary.

Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning from Reagents

This protocol helps determine if impurities in your starting materials or solvents are deactivating the catalyst.

  • Baseline Reaction: Set up the reaction exactly as you have been, using your standard reagents and solvents. Monitor its progress and determine the final yield.

  • High-Purity Reaction: Set up a parallel reaction. For this experiment:

    • Use reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly recrystallized solids).

    • Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere.

  • Comparison: If the high-purity reaction shows a significant improvement in yield or reaction rate, it strongly indicates that your standard reagents or solvents contain catalyst poisons. [4]

Protocol 2: Analysis of Catalyst Oxidation State by XPS

X-ray Photoelectron Spectroscopy (XPS) can determine the oxidation state of palladium in a catalyst sample, helping to distinguish between the active Pd(0) and inactive oxidized species. [4][11]

  • Sample Preparation: Carefully isolate a small sample of your catalyst (fresh and used) and mount it on a sample holder using double-sided carbon tape.

  • Data Acquisition: Acquire a high-resolution spectrum of the Pd 3d region.

  • Analysis:

    • The active metallic palladium (Pd(0)) will show characteristic peaks at lower binding energies (typically Pd 3d₅/₂ ≈ 335 eV).

    • Oxidized palladium species (e.g., Pd(II)) will have peaks shifted to higher binding energies (typically Pd 3d₅/₂ ≈ 337-338 eV). [4] * A significant increase in the intensity of the Pd(II) peaks in the used catalyst compared to the fresh one confirms oxidation as a deactivation mechanism.

Q6: Can a deactivated catalyst be reactivated?

Reactivation is sometimes possible, but its success depends heavily on the deactivation mechanism.

  • For Palladium Black: If the deactivation is due to aggregation into palladium black, the material can be isolated, but simply washing and drying it may not restore high catalytic activity for sensitive reactions. [1]* For Supported Catalysts (e.g., Pd/C): If using a heterogeneous catalyst like Palladium on Carbon, a thermal treatment under a hydrogen stream or a specific wash (e.g., alkaline wash) can sometimes be effective in removing poisons or redispersing the metal. [1]* For Poisoning: If a specific poison is identified, a targeted chemical treatment may be possible, but this is often difficult and impractical in a research setting. Prevention is the better strategy.

Section 4: Prevention & Optimization Strategies

Proactive measures are the most effective way to ensure successful and reproducible reactions.

Q7: How can I prevent the pyrimidine nitrogen from poisoning my catalyst?

This is the central challenge. The most effective strategy is to sterically and electronically shield the palladium center.

  • Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or RuPhos) or N-heterocyclic carbene (NHC) ligands. [1][2]The steric bulk of these ligands creates a protective "pocket" around the palladium, making it more difficult for the pyrimidine nitrogen to coordinate. [2]* Increase Ligand-to-Metal Ratio: Using a slightly higher ratio of ligand to palladium (e.g., 2:1 or 3:1 for monodentate ligands) can help ensure the palladium center remains coordinatively saturated and stabilized throughout the reaction. [1] Q8: What are the best practices for reaction setup to avoid deactivation?

  • Maintain an Inert Atmosphere: Rigorously deoxygenate your solvents by sparging with an inert gas (Argon or Nitrogen). Assemble your reaction under a positive pressure of inert gas using Schlenk line techniques or in a glovebox. Oxygen is a known oxidant for the active Pd(0) catalyst. [4][10]* Use Dry Solvents and Reagents: Water can interfere with many cross-coupling reactions, for example by promoting the decomposition of boronic acids in Suzuki reactions. [1]Use anhydrous solvents and ensure solid reagents are thoroughly dried.

  • Optimize Temperature: While heating is often necessary, avoid excessively high temperatures (>120 °C) for prolonged periods, as this can accelerate catalyst decomposition. [1][5]It is often better to run the reaction at a lower temperature (e.g., 80-100 °C) for a longer time.

Data Summary Tables
Table 1: Common Catalyst Poisons and Their Sources
Poison TypeCommon ExamplesLikely SourceEffect on Catalyst
Nitrogen Heterocycles Pyrimidine substrate, other N-containing impuritiesReagents, starting materialsBlocks active sites by coordination. [1][2]
Sulfur Compounds Thiols, thioethersImpurities in reagents or solventsStrong coordination to Pd, irreversible poisoning. [1][6]
Halide Ions (Excess) Cl⁻, Br⁻, I⁻Additives, salts, reagentsCan form stable, less active palladium-halide complexes. [4]
Oxygen Atmospheric O₂Leaks in the reaction setupOxidizes active Pd(0) to inactive Pd(II). [4][10]
Water Wet solvents or reagentsImproper drying proceduresCan lead to hydrolysis of ligands or reagents (e.g., boronic acids). [1]
Table 2: General Ligand Selection Guide for Bromopyrimidine Coupling
Ligand ClassExamplesAdvantagesConsiderations
Bulky Monodentate Phosphines XPhos, SPhos, RuPhos, t-Bu₃PExcellent at preventing pyrimidine coordination due to steric bulk; generally high activity. [2][12]Can be air-sensitive and require careful handling. [10]
Bidentate Phosphines Xantphos, DPEPhos, BINAPCan offer greater stability to the metal center; may prevent formation of inactive dimers. [13]May be less effective than bulky monodentate ligands if the "bite angle" doesn't sufficiently shield the metal.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, IPentStrong σ-donors, form very stable complexes with Pd; often highly active and resistant to oxidation. [1][14]Pre-catalyst activation may be required; can be more expensive.
References
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (n.d.). PMC.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC.
  • Technical Support Center: Catalyst Deactivation in 5-Bromopyrimidine Reactions. (n.d.). Benchchem.
  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (n.d.). PMC.
  • β-Hydride Elimination in Palladium-Catalyzed Reactions. (n.d.). SIOC.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (n.d.). Benchchem.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). PMC.
  • Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. (n.d.). PMC.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005, August 10). Organic Letters - ACS Publications.
  • Bypassing β-Hydride Elimination: Excited-State Pd-Catalyzed C(sp3)-C(sp2) Coupling at Room Temperature. (2025, November 11). PubMed.
  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. (n.d.). Organic Chemistry Portal.
  • Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. (n.d.). Research Collection.
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. (n.d.). Benchchem.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. (n.d.). Benchchem.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025, November 17). Journal of the American Chemical Society.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025, November 26). Request PDF - ResearchGate.
  • (PDF) Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. (n.d.). ResearchGate.
  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. (2025, August 5). Request PDF - ResearchGate.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (n.d.). PMC.
  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (2012, March 1). qualitas1998.net.
  • Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (n.d.). PMC - NIH.
  • Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). MDPI.
  • Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. (n.d.).
  • Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. (n.d.). PMC.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). r/Chempros - Reddit.
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. (n.d.). Organic Chemistry Portal.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026, January 29). PMC.
  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025, August 1).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025, August 7). Request PDF.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Help needed with unreproducible Suzuki coupling. (2023, December 20). r/Chempros - Reddit.
  • (PDF) Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (2021, April 20).
  • Synthesis of heterogeneous palladium catalyst assemblies by molecular imprinting. (n.d.). Chemical Communications (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cryogenic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing critical bottlenecks when scaling up low-temperature organic syntheses. Cryogenic conditions (typically -40°C to -100°C) are essential for stabilizing highly reactive intermediates, controlling regioselectivity, and preventing thermal runaways. However, what works seamlessly in a 10 mL batch flask often fails catastrophically in a 50 L reactor due to fundamental shifts in heat transfer and mixing dynamics.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your cryogenic workflows are robust, scalable, and safe.

Quantitative Reference: Cryogenic Cooling Bath Formulations

Before troubleshooting complex mechanistic pathways, establishing the correct thermodynamic baseline is critical. Below is a validated reference table for formulating cryogenic cooling baths based on established laboratory standards[1],[2],[3],[4],[5].

Cooling AgentCarrier SolventSustained Temp (°C)Mechanistic Application & Safety Notes
Ice / NaCl Water-10 to -20Mild cooling. Relies on freezing-point depression. Requires frequent replenishment[2],[5].
Dry Ice Acetonitrile-41 to -42Intermediate cryogenic control. Do not over-add dry ice, or the solvent will freeze solid[4],[5].
Dry Ice Acetone-78Industry standard for Swern & lithiation. Sublimation of CO₂ maintains isothermal conditions[1],[3].
Liquid N₂ Dichloromethane-92 to -95Deep cryogenic. Requires specialized Dewar vessels to prevent rapid evaporation[3],[4].
Liquid N₂ Pentane-131Extreme cryogenic. Used exclusively for highly unstable organometallic species[4].
FAQ 1: Troubleshooting Exothermic Runaways in Swern Oxidations

Q: When scaling up a Swern oxidation from 1g to 50g, my yield dropped from 92% to 65%, and I observed significant formation of methylthiomethyl (MTM) ethers. How do I prevent this?

A: This is a classic heat transfer limitation. In batch reactors, the activation of DMSO by oxalyl chloride is highly exothermic, evolving equimolar amounts of CO and CO₂ gases as detailed by6[6] and the 7[7]. At a 50g scale, the surface-area-to-volume ratio decreases drastically. A standard -78°C dry ice/acetone bath cannot pull heat out of the center of the flask fast enough, leading to localized hot spots[8],.

Mechanistically, if the internal temperature exceeds -60°C, the intermediate alkoxysulfonium ion undergoes a premature Pummerer rearrangement, generating the MTM ether byproduct instead of the desired carbonyl[7]. To resolve this, we transition from batch to continuous flow microreactors, which offer superior heat dissipation and isothermal control[6],[8].

SwernLogic Start Activated DMSO Formation Batch Batch Reactor (Low Surface Area) Start->Batch Scale-up Flow Continuous Flow (High Surface Area) Start->Flow Scale-up Exotherm T > -60°C (Thermal Runaway) Batch->Exotherm Poor heat transfer Control T Maintained at -78°C (Isothermal) Flow->Control Rapid heat dissipation Pummerer Pummerer Rearrangement (MTM Ether Byproduct) Exotherm->Pummerer Alkoxysulfonium degradation Product Desired Carbonyl (High Yield) Control->Product Base addition & elimination

Thermal logic and byproduct pathways in scaled Swern oxidations.

Protocol 1: Self-Validating Continuous Flow Swern Oxidation

To guarantee success, this protocol utilizes inline analytics to create a self-validating system.

  • System Dehydration: Flush the PTFE flow reactor and T-mixers with anhydrous CH₂Cl₂.

    • Validation Step: Route the effluent through an inline Karl Fischer moisture sensor. Proceed to reagent introduction only when H₂O levels stabilize below 10 ppm.

  • Reagent Stream Preparation: Prepare Stream A (DMSO + Oxalyl Chloride in CH₂Cl₂), Stream B (Alcohol in CH₂Cl₂), and Stream C (Triethylamine).

  • Cryogenic Micromixing: Pump Streams A and B into T-mixer 1 submerged in a -78°C dry ice/acetone bath. The microreactor's high surface area ensures immediate heat dissipation, preventing the Pummerer rearrangement.

  • Base Quench & Inline Monitoring: Introduce Stream C at T-mixer 2 to trigger the final elimination step.

    • Validation Step: Route the output through an inline FlowIR (FT-IR) cell. Monitor the disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) and the stabilization of the sharp carbonyl C=O stretch (~1700 cm⁻¹). Only divert the stream to the bulk collection vessel once the IR spectra confirm steady-state conversion.

FAQ 2: Managing Organolithium Instability at Scale

Q: My n-BuLi mediated halogen-lithium exchange requires -100°C to prevent degradation, but my industrial chiller only reaches -80°C. Can I run this warmer without ruining the yield?

A: Yes, but only if you alter the physical environment of the reaction. Organolithium reagents (like n-BuLi or t-BuLi) are notoriously unstable. In batch, halogen-lithium exchanges require -78°C to -100°C to prevent the highly reactive aryl-lithium intermediate from abstracting protons from the THF solvent or undergoing α-elimination (forming a carbene via LiCl loss)[9],[10]. However, as noted by 11[11], industrial chillers struggle to maintain these ultra-low temperatures efficiently.

By transitioning to continuous flow, we decouple the reaction from strict cryogenic limits. The microreactor's rapid micromixing allows the intermediate to be generated and quenched with an electrophile in a matter of milliseconds. Because degradation is a function of both time and temperature, reducing the residence time to milliseconds permits reaction temperatures as high as -20°C without sacrificing yield[10],[12],[13].

OrganolithiumFlow A Pre-cool Substrate & n-BuLi (T = -40°C) B Micromixing Zone (Residence Time < 10s) A->B Continuous pumping C Ar-Li Intermediate (Highly Reactive) B->C Rapid Li-Halogen exchange D Electrophile Quench (In-line) C->D Immediate trapping E Degradation (α-elimination / protonation) C->E If residence time > 10s

Workflow and degradation logic of organolithium intermediates in flow.

Protocol 2: Self-Validating Organolithium Titration & Exchange
  • Reagent Titration (Pre-validation): Organolithiums degrade over time during storage, forming insoluble LiOH[9].

    • Validation Step: Titrate the n-BuLi batch against N-benzylbenzamide in THF at -40°C to a persistent blue endpoint. This confirms the exact active molarity before pumping, ensuring perfect stoichiometry.

  • Flow Setup & Pre-cooling: Set up a dual-pump microreactor. Pump A contains the aryl halide substrate; Pump B contains the titrated n-BuLi. Pre-cool both reagent loops to -40°C.

  • Rapid Exchange & Quench: Mix streams A and B in a micromixer with a calculated residence time of <2 seconds. Immediately route this into a second mixer containing the electrophile stream.

  • Inline UV-Vis Validation: Aryl-lithium species often exhibit distinct UV-Vis chromophores.

    • Validation Step: Use an inline UV-Vis flow cell immediately after the first mixer to monitor the absorbance peak of the Ar-Li intermediate. A stable absorbance confirms steady-state generation without degradation, validating the system's health before the final quench.

References

1.1. Title: How To Perform Reactions At Low Temperatures | Radleys UK Source: radleys.com URL:

1.2. Title: Cooling bath - Wikipedia Source: wikipedia.org URL:

1.3. Title: Low Temperature Cooling Baths Source: rochester.edu URL:

1.4. Title: Cooling Bath Temperatures Source: vanderbilt.edu URL:

1.5. Title: swern oxidation - All About Drugs Source: allfordrugs.com URL:

1.6. Title: Cooling baths - Chemistry LibreTexts Source: libretexts.org URL:

1.7. Title: DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress Source: acsgcipr.org URL:

1.8. Title: Green Chemistry Source: umontreal.ca URL:

1.10. Title: Controlling explosive and highly energetic reactions: scaling up the liquid-phase aerobic oxidation of alcohols and aldehydes in flow - RSC Publishing Source: rsc.org URL:

1.11. Title: Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions - Scientific Update Source: scientificupdate.com URL:

1.13. Title: Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: mdpi.com URL:

1.14. Title: Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec Source: vapourtec.com URL:

1.15. Title: Organolithium Bases in flow chemistry: a review Source: ucc.ie URL:

1.19. Title: Insights into Flow and Continuous Systems in Pharmaceutical Manufacturing: Challenges and Opportunities | Organic Process Research & Development - ACS Publications Source: acs.org URL:

Sources

Validation & Comparative

"mass spectrometry fragmentation of 4-Bromo-5-methoxy-2-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Bromo-5-methoxy-2-methylpyrimidine and its Analogs

A Comparative Analysis for Structural Elucidation in Drug Discovery

For researchers and scientists in the field of drug development, the precise structural characterization of novel chemical entities is paramount. Pyrimidine derivatives, a class of heterocyclic compounds integral to numerous biological processes, are a cornerstone of many pharmaceutical and agrochemical research programs. This guide provides a detailed examination of the mass spectrometric fragmentation behavior of 4-bromo-5-methoxy-2-methylpyrimidine, a key substituted pyrimidine. By comparing its expected fragmentation patterns with those of structurally related compounds, we offer a framework for the confident identification and differentiation of these molecules in complex matrices.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds.[1] The use of electron ionization (EI) provides reproducible fragmentation patterns that serve as a "molecular fingerprint," enabling structural elucidation and database matching. Understanding the fundamental principles of how substituents influence fragmentation is crucial for interpreting the resulting mass spectra.

Predicted Fragmentation Profile of 4-Bromo-5-methoxy-2-methylpyrimidine

The molecular ion of 4-bromo-5-methoxy-2-methylpyrimidine is expected to be readily observed. A key feature will be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), a characteristic that is invaluable for identifying brominated compounds.[1]

Key Predicted Fragmentation Pathways:

The primary fragmentation of the molecular ion is anticipated to proceed through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

  • Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation, leading to the loss of a methyl radical to form a stable radical cation. A secondary pathway could involve the loss of the methyl group from the C2 position of the pyrimidine ring.

  • Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and susceptible to cleavage, resulting in the loss of a bromine radical. This is a common fragmentation pathway for brominated aromatic compounds.[2]

  • Loss of Formaldehyde (CH₂O): Methoxy-substituted aromatic and heteroaromatic compounds can undergo rearrangement and elimination of neutral formaldehyde.

  • Ring Cleavage: Following initial losses from the substituent groups, the pyrimidine ring itself can undergo cleavage, although the stability of the aromatic ring often means it is retained in many of the fragment ions.[3]

Visualization of Predicted Fragmentation

M [M]⁺˙ m/z 218/220 F1 [M-CH₃]⁺ m/z 203/205 M->F1 - •CH₃ F2 [M-Br]⁺ m/z 139 M->F2 - •Br F3 [M-CH₂O]⁺˙ m/z 188/190 M->F3 - CH₂O F4 [M-CH₃-CO]⁺ m/z 175/177 F1->F4 - CO

Caption: Predicted electron ionization fragmentation pathways for 4-Bromo-5-methoxy-2-methylpyrimidine.

Table of Predicted Fragment Ions
m/z (relative to ⁷⁹Br) Proposed Fragment Neutral Loss Notes
218/220[C₇H₈BrN₂O]⁺˙-Molecular ion, showing characteristic 1:1 bromine isotope pattern
203/205[C₆H₅BrN₂O]⁺•CH₃Loss of a methyl radical, likely from the methoxy group
139[C₇H₈N₂O]⁺•BrLoss of a bromine radical
188/190[C₆H₆BrN₂]⁺˙CH₂OLoss of neutral formaldehyde from the methoxy group
175/177[C₅H₅BrN₂]⁺•CH₃, COSubsequent loss of carbon monoxide from the [M-CH₃]⁺ ion

Comparative Fragmentation Analysis

To validate these predictions, it is instructive to compare the expected fragmentation of 4-bromo-5-methoxy-2-methylpyrimidine with that of structurally similar compounds.

Compound Key Structural Difference Expected Impact on Fragmentation
5-Bromo-2-chloro-4-methoxypyrimidine Chlorine at C2 instead of methylThe presence of chlorine introduces a more complex isotopic pattern for the molecular ion (M, M+2, M+4) due to the isotopes of both bromine and chlorine.[5] Loss of a chlorine radical would be a competing fragmentation pathway to the loss of a bromine radical.
5-Bromo-4-methoxy-2-(methylthio)pyrimidine Methylthio group at C2 instead of methylThe methylthio group introduces additional fragmentation pathways, such as the loss of a •SCH₃ radical or a •CH₃ radical from the methylthio group.[6]
2-Methoxypyrimidine Derivatives Lacking the bromo and C2-methyl substituentsStudies on 2-methoxypyrimidine derivatives show that the 2-methoxy group strongly influences fragmentation, often through competitive pathways.[7] The absence of the bromine atom would lead to a simpler molecular ion region in the mass spectrum.

This comparative approach highlights how the unique combination of substituents on the pyrimidine ring dictates the observed fragmentation pattern. The presence and type of halogen, as well as the nature of other functional groups, provide distinct clues for structural identification.[1]

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of 4-bromo-5-methoxy-2-methylpyrimidine and similar compounds using gas chromatography-mass spectrometry with electron ionization.

Workflow Diagram

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolve sample in volatile solvent (e.g., DCM) dilute Dilute to ~1-10 µg/mL dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze acquire Acquire Mass Spectrum analyze->acquire interpret Interpret Fragmentation and Compare to Library acquire->interpret

Caption: General workflow for the GC-MS analysis of a pyrimidine derivative.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount of the solid compound.

    • Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to a final working concentration of approximately 1-10 µg/mL.

  • GC-MS Conditions:

    • Injection: 1 µL, splitless injection.

    • Injector Temperature: 250 °C.

    • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10-15 °C/min.

      • Hold at 280 °C for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions (Electron Ionization):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition Mode: Full scan.

Conclusion

The mass spectrometric fragmentation of 4-bromo-5-methoxy-2-methylpyrimidine is predicted to be characterized by a distinct molecular ion showing the classic bromine isotopic pattern, followed by fragmentation through the loss of methyl and bromine radicals, as well as the neutral loss of formaldehyde. By understanding these fundamental fragmentation pathways and comparing them to those of structurally related analogs, researchers can confidently identify and characterize this and other novel pyrimidine derivatives. The provided GC-MS protocol offers a robust starting point for obtaining high-quality mass spectra to support research and development in medicinal chemistry and related fields.

References

  • Mass Spectrometric Analysis.
  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available from: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023). Available from: [Link]

  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(1), 69. Available from: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806. Available from: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. Available from: [Link]

  • Gkournelos, P., Ptasinska, S., & Gorfinkiel, J. D. (2024). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 25(1), 226. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available from: [Link]

  • 4-bromo-5-methoxy-2-methylpyridine hydrochloride (C7H8BrNO). PubChem. Available from: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available from: [Link]

  • Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. (2022). Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available from: [Link]

  • Understanding Electron Ionization Processes for GC–MS. LCGC International. (2020). Available from: [Link]

  • Fragmentation and Interpretation of Spectra. IntechOpen. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available from: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.